![molecular formula CH2O B13770156 Formaldehyde, [3H] CAS No. 88891-38-7](/img/structure/B13770156.png)
Formaldehyde, [3H]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formaldehyde, [3H], also known as tritiated formaldehyde, is a radioactive form of formaldehyde where the hydrogen atoms are replaced with tritium, a radioactive isotope of hydrogen. Formaldehyde itself is the simplest aldehyde with the chemical formula CH₂O. It is a colorless gas with a pungent odor and is highly reactive. Formaldehyde is naturally present in the environment and is also synthesized for various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Formaldehyde can be synthesized through the oxidation of methanol. This process involves the catalytic oxidation of methanol using a metal catalyst such as silver or copper at high temperatures (around 300°C). The reaction is as follows:
2CH3OH+O2→2CH2O+2H2O
In the case of tritiated formaldehyde, tritiated methanol (CH₃T) is used as the starting material .
Industrial Production Methods
Industrial production of formaldehyde typically involves the vapor-phase oxidation of methanol using a metal oxide catalyst. The process is carried out in large reactors where methanol and air are passed over the catalyst at high temperatures. The resulting formaldehyde is then absorbed in water to form formalin, a 37% aqueous solution of formaldehyde .
Análisis De Reacciones Químicas
Types of Reactions
Formaldehyde undergoes various chemical reactions, including:
Oxidation: Formaldehyde can be oxidized to formic acid using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to methanol using reducing agents like lithium aluminum hydride.
Addition: Formaldehyde readily undergoes addition reactions with nucleophiles such as ammonia and amines to form imines and aminals.
Polymerization: It can polymerize to form paraformaldehyde and trioxane
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Addition: Ammonia (NH₃) or primary amines (RNH₂) under mild conditions.
Major Products Formed
Formic Acid: From oxidation.
Methanol: From reduction.
Imines and Aminals: From addition reactions with ammonia and amines.
Paraformaldehyde and Trioxane: From polymerization.
Aplicaciones Científicas De Investigación
Formaldehyde, [3H], has numerous applications in scientific research:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in autoradiography to study the distribution of biological molecules within cells and tissues.
Medicine: Utilized in radiolabeling of pharmaceuticals to track their distribution and metabolism in the body.
Industry: Applied in the production of resins, plastics, and textiles
Mecanismo De Acción
Formaldehyde exerts its effects through its high reactivity with nucleophiles. It can form covalent bonds with amino groups in proteins and nucleic acids, leading to cross-linking and stabilization of these molecules. This property is exploited in tissue fixation and embalming. In biological systems, formaldehyde can cause DNA-protein cross-links, which can interfere with DNA replication and transcription, leading to cytotoxicity and genotoxicity .
Comparación Con Compuestos Similares
Formaldehyde is compared with other aldehydes such as acetaldehyde (CH₃CHO) and glutaraldehyde (C₅H₈O₂):
Acetaldehyde: Less reactive than formaldehyde, used in the production of acetic acid and as a flavoring agent.
Glutaraldehyde: More reactive and used as a disinfectant and fixative in biological applications.
Uniqueness: Formaldehyde’s high reactivity and ability to form stable cross-links make it unique among aldehydes.
Similar Compounds
- Acetaldehyde (CH₃CHO)
- Glutaraldehyde (C₅H₈O₂)
- Methanal (CH₂O)
Formaldehyde, [3H], stands out due to its radioactive properties, making it invaluable in research applications where tracing and tracking of molecules are required .
Propiedades
Número CAS |
88891-38-7 |
|---|---|
Fórmula molecular |
CH2O |
Peso molecular |
32.034 g/mol |
Nombre IUPAC |
tritioformaldehyde |
InChI |
InChI=1S/CH2O/c1-2/h1H2/i1T |
Clave InChI |
WSFSSNUMVMOOMR-CNRUNOGKSA-N |
SMILES isomérico |
[3H]C=O |
SMILES canónico |
C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


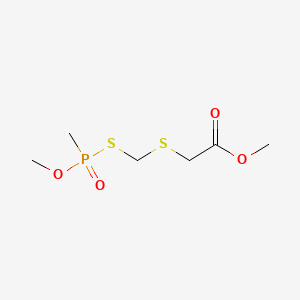

![methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-carboxamide](/img/structure/B13770091.png)
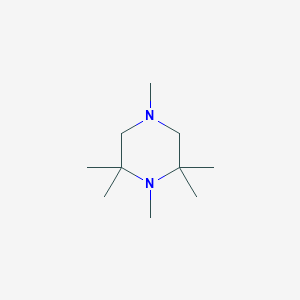
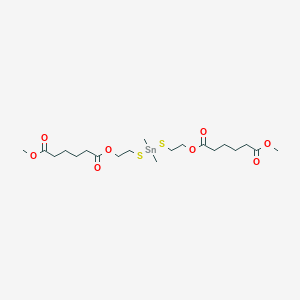
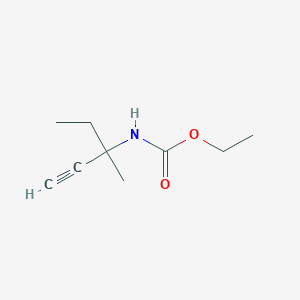
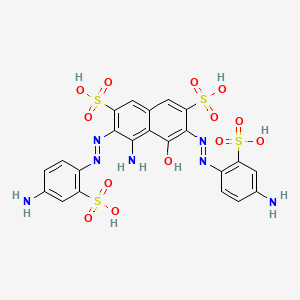
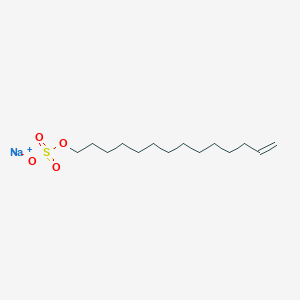

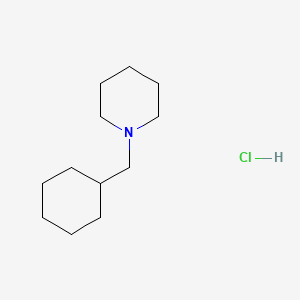

![calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13770141.png)


